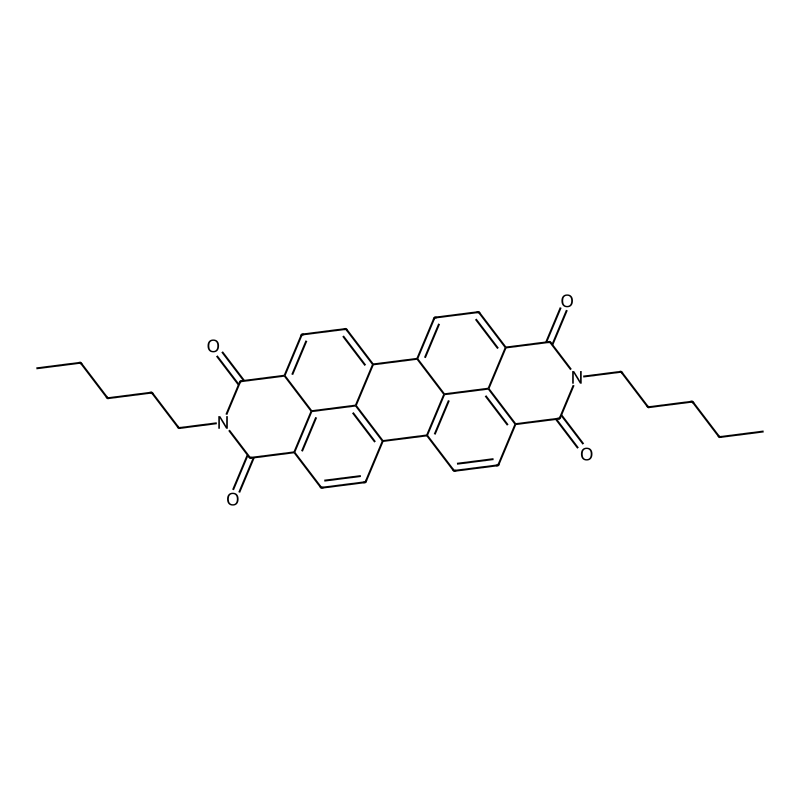PenPTC

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Taste Perception Genetics
- PTC tasting ability is a classic example of a simple Mendelian trait, determined by a single gene with two common alleles, dominant (T) and recessive (t). Individuals homozygous dominant (TT) or heterozygous (Tt) for the dominant allele are typically "tasters" who perceive PTC as intensely bitter, while those homozygous recessive (tt) are "non-tasters" with little to no bitter perception .
- The PTC taste test has been a valuable tool in twin studies to assess genetic versus environmental influences on taste perception .
Bitter Receptor Function
- PTC interacts with the taste bud's TAS2R38 bitter taste receptor, and variations in this receptor gene (TAS2R38) have been associated with PTC tasting ability .
- Studying the interaction between PTC and TAS2R38 can provide insights into the mechanisms of bitter taste perception and the function of bitter taste receptors .
Evolutionary and Population Genetics
- The distribution of PTC tasting ability varies across populations, with higher frequencies of non-tasters observed in certain groups .
- This variation may be مرتبط (mukātsu) (related) to past evolutionary pressures, such as selection against individuals more sensitive to bitter-tasting toxins in some plants . The term "mukātsu" means "related" in Japanese.
Other Scientific Applications
PenPTC, or Pentaerythritol Tetranitrate, is a chemical compound that belongs to the family of nitrated organic compounds. It is primarily known for its use in explosives due to its high energy content and stability under certain conditions. PenPTC is synthesized from pentaerythritol and nitric acid, resulting in a compound that is both a powerful explosive and a potential candidate for various applications in the field of energetic materials.
This decomposition can yield various nitrogen oxides, carbon dioxide, and water. The reaction kinetics can be influenced by temperature, pressure, and the presence of catalysts. For instance, at elevated temperatures, PenPTC may decompose into nitrogen dioxide and other gaseous products, which are indicative of its explosive properties .
The synthesis of PenPTC typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with pentylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired nitrated compound. The general steps include:
- Preparation of Reactants: Perylene-3,4,9,10-tetracarboxylic dianhydride is mixed with pentylamine.
- Reaction Conditions: The mixture is subjected to specific temperature and pressure conditions to facilitate the reaction.
- Purification: The resulting product is purified through recrystallization or chromatography techniques to isolate PenPTC from unreacted materials and by-products.
PenPTC has several applications primarily in the field of explosives and propellants due to its high energy density and stability. Its applications include:
- Explosives: Used in military ordnance and demolition explosives.
- Research: Studied for its properties in energetic materials research.
- Potential Industrial Uses: Investigated for use in pyrotechnics and as a component in composite propellants.
Due to its explosive nature, safety precautions are critical when handling PenPTC in any application .
Interaction studies involving PenPTC focus on its reactivity with various chemicals and environmental factors. Notable interactions include:
- Thermal Decomposition: Investigating how temperature affects the stability and decomposition pathways of PenPTC.
- Chemical Stability: Assessing how PenPTC interacts with moisture and other environmental factors that could influence its performance as an explosive.
- Catalytic Reactions: Exploring how different catalysts can enhance or inhibit the decomposition reactions of PenPTC .
Several compounds share similarities with PenPTC in terms of structure or reactivity. Here are some notable examples:
| Compound | Structure Type | Unique Feature |
|---|---|---|
| Pentaerythritol Tetranitrate | Nitrated organic compound | High energy content suitable for explosives |
| Trinitrotoluene | Aromatic nitro compound | Widely used military explosive |
| Nitrocellulose | Nitrated polymer | Used in propellants and as a smokeless powder |
| Hexogen (RDX) | Nitrated cyclic compound | Higher stability and performance than TNT |
Uniqueness of PenPTC: Unlike many traditional explosives such as trinitrotoluene or nitrocellulose, PenPTC exhibits a unique combination of stability and energy output that makes it particularly valuable in specialized applications where controlled detonation is required .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






